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Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the regulation

of gene expression and various cellular processes by removing acetyl groups from lysine

residues on histone and non-histone proteins.[1] While most HDAC inhibitors target multiple

HDACs, the development of isoform-specific inhibitors is crucial for dissecting the biological

functions of individual HDACs and for creating more targeted therapeutics with potentially fewer

side effects.[2] HDAC11, the sole member of the class IV HDAC family, has been a subject of

increasing interest due to its unique enzymatic activity and its implications in various diseases.

[1][3] Recent studies have revealed that HDAC11 possesses potent defatty-acylation activity,

specifically demyristoylation, which is significantly more efficient than its deacetylase activity.[1]

[4]

This technical guide focuses on SIS17, a potent and selective inhibitor of HDAC11.[5]

Developed through an activity-guided rational design approach, SIS17 has emerged as a

valuable tool for studying the biological roles of HDAC11.[1][5] This document provides a

comprehensive overview of SIS17, including its mechanism of action, quantitative data on its

inhibitory activity, detailed experimental protocols for its characterization, and visualizations of

the key signaling pathways it modulates.
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SIS17 acts as a selective inhibitor of HDAC11's enzymatic activity.[5] Its primary mechanism of

action is the inhibition of the defatty-acylation of HDAC11 substrates.[1][5] One of the key

identified substrates of HDAC11 is the serine hydroxymethyltransferase 2 (SHMT2), a

mitochondrial enzyme also found in the cytosol and nucleus.[1][6] HDAC11 removes the

myristoyl group from a specific lysine residue on SHMT2.[1] By inhibiting this activity, SIS17
increases the fatty-acylation level of SHMT2 within cells.[1][6] This modulation of SHMT2's

post-translational modification has downstream effects on cellular signaling, most notably on

the type I interferon (IFN) signaling pathway.[3]

Quantitative Data
The inhibitory potency and selectivity of SIS17 have been characterized through various in vitro

assays. The following tables summarize the key quantitative data.

Inhibitor Target Substrate IC50 (μM) Reference

SIS17 HDAC11
myristoyl-H3K9

peptide
0.83 [1][5]

SIS17 HDAC11
myristoyl-SHMT2

peptide
0.27 [1]

FT895 HDAC11
myristoyl-H3K9

peptide
0.74 [1]

SIS7 HDAC11
myristoyl-H3K9

peptide
0.91 [1]

SIS7 HDAC11
myristoyl-SHMT2

peptide
1.0 [1]

Table 1: In Vitro Inhibitory Activity of SIS17 and Other HDAC11 Inhibitors.
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Inhibitor HDAC1 HDAC8 HDAC4 SIRT1 SIRT2 SIRT3 SIRT6

SIS17

No

significan

t

inhibition

at 100

μM

No

significan

t

inhibition

at 100

μM

No

significan

t

inhibition

at 100

μM

No

significan

t

inhibition

at 100

μM

No

significan

t

inhibition

at 100

μM

No

significan

t

inhibition

at 100

μM

No

significan

t

inhibition

at 100

μM

FT895 - 9.2 μM 25 μM - - - -

Table 2: Selectivity Profile of SIS17 against other HDACs and Sirtuins. The data indicates that

SIS17 is highly selective for HDAC11.[1]

Experimental Protocols
In Vitro HDAC11 Activity Assay (HPLC-based)
This protocol is adapted from the methods used in the characterization of SIS17.[1]

Objective: To determine the in vitro inhibitory activity of SIS17 against HDAC11 using a

myristoylated peptide substrate and analysis by High-Performance Liquid Chromatography

(HPLC).

Materials:

Recombinant human HDAC11 enzyme

Myristoyl-H3K9 peptide substrate

SIS17 inhibitor

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

HPLC system with a C18 column

Procedure:

Prepare serial dilutions of SIS17 in the assay buffer.
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In a microcentrifuge tube, combine the recombinant HDAC11 enzyme, myristoyl-H3K9

peptide substrate, and the SIS17 dilution (or vehicle control).

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

Stop the reaction by adding an acidic solution (e.g., 1% trifluoroacetic acid).

Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and

deacetylated peptide products.

Quantify the peak areas corresponding to the substrate and product.

Calculate the percentage of inhibition for each SIS17 concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cellular SHMT2 Fatty-Acylation Assay
This protocol describes a cell-based assay to evaluate the effect of SIS17 on the fatty-acylation

of endogenous SHMT2.[1]

Objective: To assess the ability of SIS17 to inhibit HDAC11 in a cellular context by measuring

the change in SHMT2 acylation levels.

Materials:

MCF7 cells (or other suitable cell line)

Cell culture medium and supplements

Alkyne-tagged palmitic acid analog (Alk14)

SIS17 inhibitor

Lysis buffer (e.g., RIPA buffer)

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

Streptavidin beads
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SDS-PAGE and western blotting reagents

Anti-SHMT2 antibody

Procedure:

Culture MCF7 cells to the desired confluency.

Treat the cells with various concentrations of SIS17 (and a vehicle control) for a specified

time (e.g., 6 hours).

During the last few hours of inhibitor treatment, add the alkyne-tagged fatty acid analog

Alk14 to the culture medium to allow for metabolic labeling of acylated proteins.

Harvest the cells and lyse them to extract total protein.

Perform a click chemistry reaction to attach a biotin tag to the alkyne-labeled acylated

proteins.

Use streptavidin beads to pull down the biotin-tagged (acylated) proteins.

Elute the pulled-down proteins and separate them by SDS-PAGE.

Transfer the proteins to a membrane and perform a western blot using an anti-SHMT2

antibody to detect the amount of acylated SHMT2.

Quantify the band intensities to determine the relative increase in SHMT2 acylation in

response to SIS17 treatment.

Visualizations
HDAC11-Mediated Signaling Pathway
The following diagram illustrates the role of HDAC11 in the type I interferon signaling pathway

through the defatty-acylation of SHMT2. Inhibition of HDAC11 by SIS17 blocks this process,

leading to an enhanced interferon response.
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Caption: HDAC11 signaling pathway and the effect of SIS17.

Experimental Workflow: Cellular SHMT2 Acylation Assay
The diagram below outlines the key steps in the cell-based assay to measure the effect of

SIS17 on SHMT2 fatty-acylation.
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Caption: Workflow for SHMT2 acylation assay.

Conclusion
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SIS17 is a pioneering selective inhibitor of HDAC11, distinguished by its ability to potently block

the enzyme's defatty-acylase activity.[1][5] Its high selectivity and cellular activity make it an

invaluable chemical probe for elucidating the diverse biological functions of HDAC11,

particularly its role in regulating protein fatty-acylation and its impact on immune signaling

pathways.[1] The data and protocols presented in this guide offer a foundational resource for

researchers and drug development professionals aiming to further investigate the therapeutic

potential of targeting HDAC11. While SIS17 itself may have limitations for clinical translation, it

serves as a critical scaffold and pharmacological tool for the development of next-generation

HDAC11 inhibitors.[7]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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